

# Spectroscopic Analysis of Ethyl 3,5-dinitrobenzoate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 3,5-dinitrobenzoate

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This technical guide provides an in-depth overview of the infrared (IR) and ultraviolet-visible (UV-Vis) spectral data for **ethyl 3,5-dinitrobenzoate**. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a centralized resource for the spectroscopic characterization of this compound. This document outlines detailed experimental protocols, presents quantitative spectral data in a clear, tabular format, and includes a workflow diagram for the complete spectroscopic analysis process.

## Introduction

**Ethyl 3,5-dinitrobenzoate** (C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O<sub>6</sub>, CAS No: 618-71-3) is an organic compound of interest in various chemical and pharmaceutical applications.<sup>[1]</sup> Accurate and reliable spectroscopic data are crucial for its identification, purity assessment, and quality control. This guide focuses on two fundamental spectroscopic techniques: Fourier-transform infrared (FTIR) spectroscopy, which provides information about the functional groups present in the molecule, and UV-Vis spectroscopy, which gives insights into the electronic transitions within the molecule.

## Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the IR and UV-Vis spectroscopic analysis of **ethyl 3,5-dinitrobenzoate**.

## Infrared (IR) Spectral Data

The IR spectrum of **ethyl 3,5-dinitrobenzoate** exhibits characteristic absorption bands corresponding to its principal functional groups. The data presented below is a compilation from experimental spectra, highlighting the major vibrational modes.<sup>[2]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3092.53	Weak	Aromatic C-H Stretch
2982.29	Weak	Aliphatic C-H Stretch
1731.20	Strong	C=O (Ester) Stretch
1627.44	Medium	Aromatic C=C Stretch
1544.23	Strong	Asymmetric NO <sub>2</sub> Stretch
1347.31	Strong	Symmetric NO <sub>2</sub> Stretch
1276.83	Strong	C-O (Ester) Stretch
1178.99	Medium	C-H Bending
1080.68	Medium	C-O Stretch
922.67	Medium	C-H Out-of-Plane Bending
731.71	Strong	Aromatic C-H Out-of-Plane Bending

## Ultraviolet-Visible (UV-Vis) Spectral Data

UV-Vis spectral data for **ethyl 3,5-dinitrobenzoate** indicates the presence of chromophores within the molecule, primarily the nitro-substituted benzene ring. While publicly available spectra confirm UV absorption, specific absorption maxima ( $\lambda_{\text{max}}$ ) values are not consistently reported in readily accessible literature. The primary absorption is expected in the UV region.

Solvent	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ )
Ethanol	Not explicitly reported	Not available

Note: The presence of a UV-Vis spectrum for **ethyl 3,5-dinitrobenzoate** is confirmed in spectral databases.<sup>[1]</sup> However, the precise  $\lambda_{\text{max}}$  is not detailed in the available resources.

## Experimental Protocols

The following are detailed methodologies for obtaining the IR and UV-Vis spectra of **ethyl 3,5-dinitrobenzoate**.

### Fourier-Transform Infrared (FTIR) Spectroscopy - KBr Pellet Method

This protocol describes the preparation of a solid sample of **ethyl 3,5-dinitrobenzoate** for FTIR analysis using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

- **Ethyl 3,5-dinitrobenzoate** (solid)
- FTIR grade Potassium Bromide (KBr), dried
- Agate mortar and pestle
- Pellet press with die
- FTIR spectrometer

Procedure:

- **Drying:** Dry the KBr powder in an oven at 110°C for a minimum of 2 hours to remove any absorbed moisture. Store in a desiccator until use.
- **Sample Preparation:** Weigh approximately 1-2 mg of **ethyl 3,5-dinitrobenzoate** and 100-200 mg of the dried KBr.
- **Grinding:** Add the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.

- **Pellet Formation:** Transfer a portion of the mixture into the die of the pellet press. Assemble the press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum over the desired range (e.g., 4000-400  $\text{cm}^{-1}$ ). A background spectrum of a pure KBr pellet should be collected for background correction.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of **ethyl 3,5-dinitrobenzoate** in an ethanol solution.

Materials and Equipment:

- **Ethyl 3,5-dinitrobenzoate**
- Spectroscopic grade ethanol
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

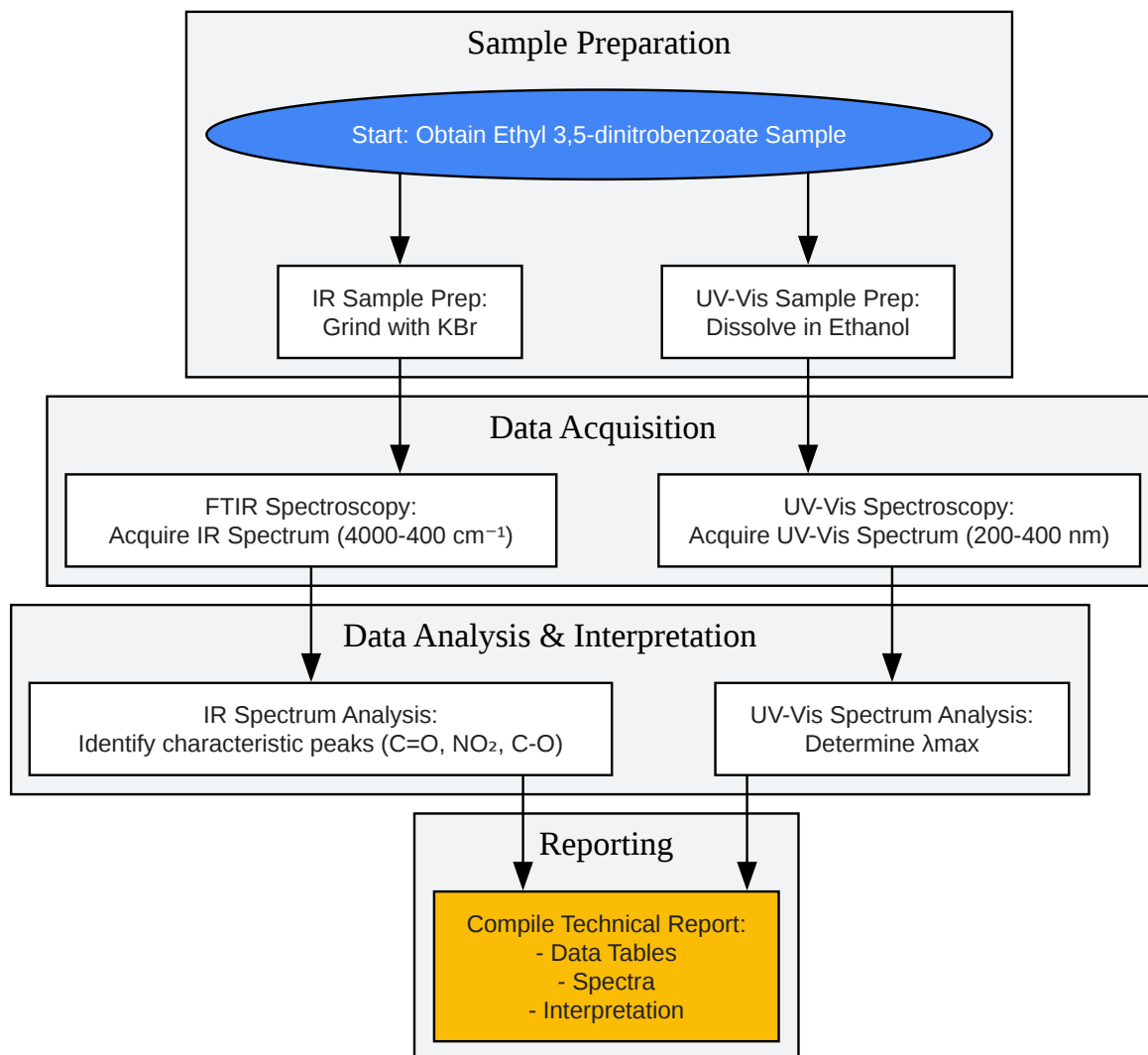
Procedure:

- **Solvent Blank:** Fill a quartz cuvette with the spectroscopic grade ethanol to be used as the reference (blank).
- **Standard Solution Preparation:** Prepare a stock solution of **ethyl 3,5-dinitrobenzoate** in ethanol of a known concentration (e.g., 1 mg/mL). From this stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) for analysis. The final concentration should be adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
- **Instrument Setup:** Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-400 nm).

- Blank Measurement: Place the cuvette with the ethanol blank in the spectrophotometer and record the baseline.
- Sample Measurement: Rinse a second quartz cuvette with the prepared **ethyl 3,5-dinitrobenzoate** solution, then fill it with the solution. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
- Data Analysis: Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) from the resulting spectrum.

## Visualized Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **ethyl 3,5-dinitrobenzoate**, from sample preparation to final data analysis and interpretation.



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## References

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- To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 3,5-dinitrobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581897#ir-and-uv-vis-spectral-data-for-ethyl-3-5-dinitrobenzoate]

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